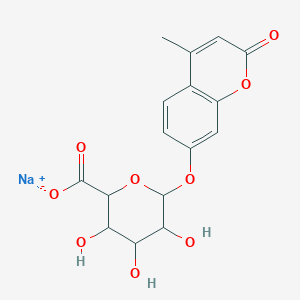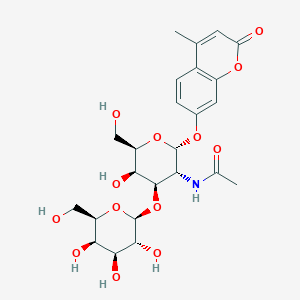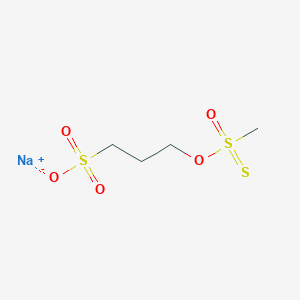
Sodium (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is related to the broader class of substances involving tetrahydrobenzo[b]pyrans, pyrano[2,3-d]pyrimidines, and dihydropyrano[3,2-c]chromenes, which are of significant interest in organic synthetic and medicinal chemistry due to their potential as drug-like candidates for biological applications. The focus is on synthesizing these compounds using environmentally benign and efficient methods, highlighting the importance of green chemistry in modern research.
Synthesis Analysis
The synthesis of related compounds has been achieved through multicomponent reactions utilizing sodium benzoate and sodium malonate as catalysts in water, representing green and efficient methods. These reactions provide high yields of the target products under relatively mild conditions, emphasizing the advancements in organic synthesis towards more sustainable practices (Ostadzadeh & Kiyani, 2022); (Tazari & Kiyani, 2019).
Molecular Structure Analysis
Studies on the molecular structure of related compounds involve crystallographic analysis and X-ray diffraction methods, providing detailed insights into the arrangements and configurations of atoms within these molecules. Such analyses are crucial for understanding the chemical behavior and reactivity of these compounds (Covarrubias-zúñiga & Espinosa-Pérez, 1997).
Chemical Reactions and Properties
The reactivity of these compounds involves various chemical reactions, including Michael addition and Knoevenagel condensation, leading to the formation of complex heterocyclic structures. These reactions are facilitated by catalysts like sodium benzoate and malonate, showcasing the compounds' versatility in synthesis (Abaszadeh & Seifi, 2017).
科学的研究の応用
Crystallography and Structural Analysis
One study discusses the structural characterization of lasalocid sodium salts, which include a similar complex molecular structure to the chemical compound . The study details the coordination of sodium ions in these structures, highlighting the importance of such compounds in understanding ion coordination and molecular interactions in crystal structures (Shui & Eggleston, 1995).
Synthetic Chemistry
Research in synthetic chemistry has focused on the development of novel methodologies for synthesizing related compounds. For instance, the enantiospecific synthesis of related pyranecarboxylic acids demonstrates advances in achieving high enantiomeric excesses in synthesis, underscoring the relevance of such compounds in stereochemically controlled synthetic processes (Deschenaux et al., 1989).
Medicinal Chemistry
In the field of medicinal chemistry, certain derivatives of the compound show promising antimicrobial activities. A study describes the synthesis of chromeno[2,3-d]pyrimidinone derivatives using a related compound as a precursor, evaluated for their in vitro antimicrobial activity. This highlights the potential pharmaceutical applications of these compounds, including their role as intermediates in developing new antimicrobial agents (Ghashang et al., 2013).
Antioxidant Activity
The compound's derivatives have also been explored for their antioxidant activities. For example, a study on novel pyranochromen-1-ones synthesized via pseudo-multicomponent reactions indicates the evaluation of their antioxidant activity. The results suggest that certain substituents on the chromone framework significantly influence antioxidant efficacy, with some compounds showing excellent activity at lower concentrations (Saher et al., 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
sodium;3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O9.Na/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;/h2-5,11-14,16,18-20H,1H3,(H,21,22);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVQUWOKCARXPZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NaO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate | |
CAS RN |
89157-94-8 |
Source


|
| Record name | 4-Methylumbelliferyl-^a-L-iduronide sodium salt, synthetic, Affymetrix/USB | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)



![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)



![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)




